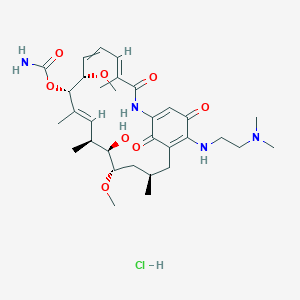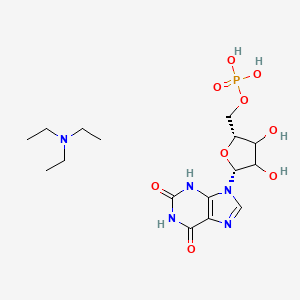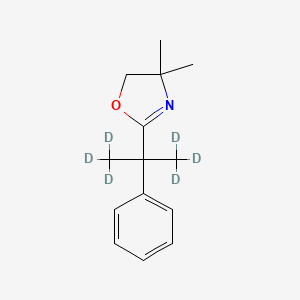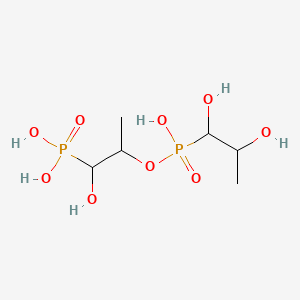
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is a chemical compound known for its role as an impurity in fosfomycin, an antibiotic with a broad spectrum of antibacterial activity. Fosfomycin is produced by certain Streptomyces species and is used to treat bacterial infections.
Vorbereitungsmethoden
The preparation of (1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid involves synthetic routes that include the reaction of specific phosphonic acid derivatives. The exact synthetic routes and reaction conditions are not widely documented, but it is known that the compound is derived from (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid, which is an impurity of fosfomycin
Analyse Chemischer Reaktionen
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not extensively detailed in the literature. the major products formed from these reactions are typically derivatives of the original compound, which may include various phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
This compound is primarily used in scientific research, particularly in the study of fosfomycin and its impurities. It is not used for human treatment, drug development, or other commercial purposes . Its applications in research include studying the pharmacokinetics and pharmacodynamics of fosfomycin, as well as investigating the mechanisms of resistance and the development of resistance during treatment.
Wirkmechanismus
The mechanism of action of (1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is closely related to that of fosfomycin. Fosfomycin exerts its antibacterial effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is involved in the first step of bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall synthesis and ultimately bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is unique due to its specific structure and role as an impurity in fosfomycin. Similar compounds include other phosphonic acid derivatives and impurities of fosfomycin, such as (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid . These compounds share similar chemical properties and biological activities but differ in their specific structures and roles in research.
Eigenschaften
Molekularformel |
C6H16O9P2 |
|---|---|
Molekulargewicht |
294.13 g/mol |
IUPAC-Name |
[2-[1,2-dihydroxypropyl(hydroxy)phosphoryl]oxy-1-hydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C6H16O9P2/c1-3(7)5(8)17(13,14)15-4(2)6(9)16(10,11)12/h3-9H,1-2H3,(H,13,14)(H2,10,11,12) |
InChI-Schlüssel |
UOWNHWRHZGSYMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(O)P(=O)(O)OC(C)C(O)P(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
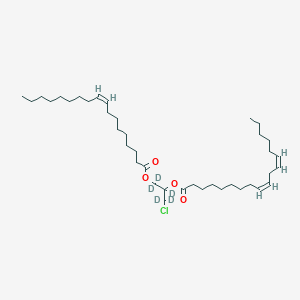
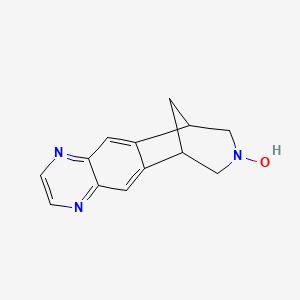

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
